molecular formula C25H29FO2 B10849839 3-[1-(3-Fluoro-phenyl)-1-methyl-ethyl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol

3-[1-(3-Fluoro-phenyl)-1-methyl-ethyl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol

Cat. No.: B10849839
M. Wt: 380.5 g/mol
InChI Key: IKKCHJJZMJZQEO-WOJBJXKFSA-N
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Description

KM-233-M is a synthetic cannabinoid drug which is a structural analog of delta-8-tetrahydrocannabinol, the less active but more stable isomer of the active component of Cannabis. KM-233-M differs from delta-8-tetrahydrocannabinol by the pentyl side chain being replaced by a 1,1-dimethylbenzyl group. It has high binding affinity in vitro for both the cannabinoid receptor 1 and cannabinoid receptor 2, with a cannabinoid receptor 2 affinity of 0.91 nanomolar and 13-fold selectivity over the cannabinoid receptor 1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KM-233-M involves the modification of the classical cannabinoid structure. The key step in the synthesis is the replacement of the pentyl side chain with a 1,1-dimethylbenzyl group. This can be achieved through a series of organic reactions including Friedel-Crafts alkylation, reduction, and cyclization reactions. The reaction conditions typically involve the use of strong acids like hydrochloric acid or sulfuric acid as catalysts, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of KM-233-M follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

KM-233-M undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of KM-233-M can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can lead to the formation of reduced analogs with modified functional groups .

Scientific Research Applications

KM-233-M has several scientific research applications, including:

    Chemistry: KM-233-M is used as a model compound for studying the structure-activity relationships of cannabinoids.

    Biology: KM-233-M is used in biological studies to investigate the effects of cannabinoids on cellular processes.

    Medicine: KM-233-M has shown potential as a chemotherapeutic agent for the treatment of glioma, a form of brain tumor.

    Industry: KM-233-M is used in the development of new cannabinoid-based drugs and therapies.

Comparison with Similar Compounds

KM-233-M is similar to other synthetic cannabinoids such as delta-8-tetrahydrocannabinol and delta-9-tetrahydrocannabinol. KM-233-M is unique in its structure due to the presence of the 1,1-dimethylbenzyl group. This structural modification gives KM-233-M a higher selectivity for cannabinoid receptor 2 compared to other cannabinoids .

List of Similar Compounds

  • Delta-8-tetrahydrocannabinol
  • Delta-9-tetrahydrocannabinol
  • AM-411
  • AMG-36

Properties

Molecular Formula

C25H29FO2

Molecular Weight

380.5 g/mol

IUPAC Name

(6aR,10aR)-3-[2-(3-fluorophenyl)propan-2-yl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C25H29FO2/c1-15-9-10-20-19(11-15)23-21(27)13-17(14-22(23)28-25(20,4)5)24(2,3)16-7-6-8-18(26)12-16/h6-9,12-14,19-20,27H,10-11H2,1-5H3/t19-,20-/m1/s1

InChI Key

IKKCHJJZMJZQEO-WOJBJXKFSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC(=CC=C4)F)O

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC(=CC=C4)F)O

Origin of Product

United States

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